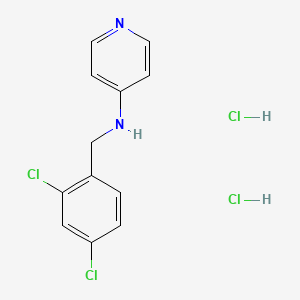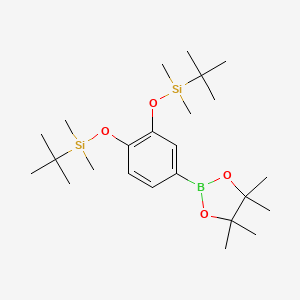![molecular formula C11H11NO B14049415 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is an organic compound with the molecular formula C11H11NO. It is a member of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring.
Métodos De Preparación
The synthesis of 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves a series of organic reactions. One common method includes the reaction of 4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives such as:
7-Methoxy-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound has a methoxy group instead of an ethynyl group, leading to different chemical properties and applications.
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine:
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
7-ethynyl-4-methyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C11H11NO/c1-3-9-4-5-10-11(8-9)13-7-6-12(10)2/h1,4-5,8H,6-7H2,2H3 |
Clave InChI |
AQKCMMLRBXFSAX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC2=C1C=CC(=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)


![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)





![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)
